molecular formula C7H17NO B1374136 3-(Aminomethyl)hexan-1-ol CAS No. 1354953-13-1

3-(Aminomethyl)hexan-1-ol

Cat. No.: B1374136
CAS No.: 1354953-13-1
M. Wt: 131.22 g/mol
InChI Key: XIVNJRJCLPXNQF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)hexan-1-ol is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexanol chain

Scientific Research Applications

3-(Aminomethyl)hexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Safety and Hazards

The safety information for “3-(Aminomethyl)hexan-1-ol” includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)hexan-1-ol typically involves the reaction of hexanal with ammonia or an amine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Hexanal is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)hexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

    3-(Aminomethyl)pentan-1-ol: Similar structure but with a shorter carbon chain.

    3-(Aminomethyl)heptan-1-ol: Similar structure but with a longer carbon chain.

    2-(Aminomethyl)hexan-1-ol: Amino group attached to the second carbon instead of the third.

Uniqueness: 3-(Aminomethyl)hexan-1-ol is unique due to its specific carbon chain length and the position of the amino group. This structural specificity can influence its reactivity and interactions with other molecules, making it suitable for particular applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

3-(aminomethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-7(6-8)4-5-9/h7,9H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVNJRJCLPXNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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